Seocalcitol

Antiproliferative activity Vitamin D receptor Cancer cell growth inhibition

Seocalcitol is the preferred VDR agonist for oncology research where maximizing antiproliferative activity while avoiding hypercalcemic interference is critical. It achieves 50- to 200-fold greater potency than calcitriol across cancer models while exhibiting only 1/7 to 1/10 the hypercalcemic activity, enabling robust tumor growth inhibition without confounding calcemia-driven artifacts. This uncoupling profile is engineered and not shared across the vitamin D analog class—substituting with calcitriol or other VDR agonists without equivalent therapeutic index data fundamentally alters the risk-benefit calculus of the intended research.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 134404-52-7
Cat. No. B1662187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeocalcitol
CAS134404-52-7
Synonyms(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
InChIInChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13+,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1
InChIKeyLVLLALCJVJNGQQ-SEODYNFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Seocalcitol (EB 1089, CAS 134404-52-7) Procurement Guide: A Second-Generation Vitamin D Analog with Preclinical Potency and Clinical Hepatocellular Carcinoma Activity


Seocalcitol (EB 1089, CAS 134404-52-7) is a synthetic vitamin D3 analog belonging to the class of 1α,25-dihydroxyvitamin D3 derivatives. Developed by Leo Pharmaceutical Products, it functions as a high-affinity agonist of the vitamin D receptor (VDR), with a binding dissociation constant (Kd) of 0.27 nM measured against VDR protein from human osteosarcoma MG-63 cells . Seocalcitol has been advanced to Phase III clinical trials for hepatocellular carcinoma (HCC) and Phase II for pancreatic cancer, making it one of the most clinically advanced VDR agonists for oncology indications [1].

Why Seocalcitol Cannot Be Substituted with Calcitriol or Other First-Generation Vitamin D Analogs


Vitamin D analogs within the same class exhibit markedly different therapeutic indices—the ratio between desired antiproliferative activity and dose-limiting hypercalcemic toxicity. While the parent compound calcitriol (1α,25-dihydroxyvitamin D3) demonstrates potent cell regulatory effects, its clinical utility in oncology is severely restricted by hypercalcemia occurring at therapeutic doses [1]. Seocalcitol was specifically engineered to uncouple these two pharmacodynamic properties: achieving 50- to 200-fold greater antiproliferative potency while paradoxically exhibiting only 1/7 to 1/10 the hypercalcemic activity of calcitriol in clinical phase I studies [1]. This uncoupling profile is not shared uniformly across the class; consequently, substituting seocalcitol with calcitriol or other VDR agonists without equivalent therapeutic index data would introduce either inadequate efficacy or prohibitive calcemic toxicity, fundamentally altering the risk-benefit calculus of the intended research or clinical application.

Seocalcitol Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decision Support


Seocalcitol Exhibits 50- to 200-Fold Greater Antiproliferative Potency than Calcitriol in Preclinical Cancer Models

Preclinical data demonstrate that seocalcitol is 50–200 times more potent than calcitriol in inhibiting cell proliferation and inducing differentiation, both in vitro and in vivo [1]. A specific cell-line example shows seocalcitol is 60 times more potent than calcitriol at inhibiting MCF-7 breast cancer cell growth in vitro . This quantitative advantage is central to its selection as a lead oncology candidate.

Antiproliferative activity Vitamin D receptor Cancer cell growth inhibition

Seocalcitol Demonstrates Approximately 7- to 10-Fold Lower Hypercalcemic Potency than Calcitriol in Phase I Clinical Studies

Phase I clinical data indicate that seocalcitol is 1/7 to 1/10 as potent as calcitriol in inducing hypercalcemia, the primary dose-limiting toxicity of vitamin D analogs [1]. In practical terms, this translated to a tolerable daily oral dose of approximately 15 μg seocalcitol in cancer patients, whereas the calcemic toxicity of calcitriol would preclude such dosing at equivalent antiproliferative levels [1].

Hypercalcemia Calcemic index Therapeutic window

Seocalcitol Induced Complete Tumor Remission in Hepatocellular Carcinoma Whereas Calcitriol Lacked Therapeutic Efficacy in This Indication

In a Phase II clinical study of 56 patients with inoperable advanced hepatocellular carcinoma (HCC), oral seocalcitol treatment produced two complete responses (CR) among 33 evaluable patients (6.1% CR rate), with response durations of 29 and ≥36 months, plus 12 cases of stable disease [1]. Notably, these complete remissions in advanced HCC have not been reported with calcitriol, and the parent compound is not indicated for HCC therapy due to insufficient hepatic antiproliferative concentrations achievable without hypercalcemia.

Hepatocellular carcinoma Clinical efficacy Tumor regression

Seocalcitol Achieves 10-Fold Higher Hepatic Concentration than Serum Levels, Supporting Liver-Targeted Antiproliferative Applications

Quantitative whole-body autoradiography in rats revealed that seocalcitol concentration in the liver at Tmax is 10 times higher than its serum concentration [1]. The liver/serum ratio for seocalcitol was approximately 10:1, whereas for calcitriol the tissue distribution pattern differs substantially; for most tissues, the seocalcitol/calcitriol concentration ratio varies between 0.2 and 3.1, with the greatest divergence observed in bloodstream distribution [2]. Assuming comparable liver/serum ratio in humans, the predicted hepatic concentration of seocalcitol exceeds the IC50 for cancer cell proliferation inhibition, whereas calcitriol concentrations in human liver are unlikely to reach pharmacologically effective antiproliferative levels [2].

Tissue distribution Hepatic concentration Pharmacokinetics

Seocalcitol Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Oncology Research Requiring High-Potency VDR Agonism with Reduced Calcemic Liability

Seocalcitol is the preferred compound for in vitro and in vivo cancer studies where maximizing antiproliferative activity while minimizing hypercalcemic interference is essential. With 50- to 200-fold greater potency than calcitriol across multiple cancer models and only 1/7 to 1/10 the hypercalcemic activity, seocalcitol enables dosing regimens that achieve robust tumor growth inhibition without confounding calcemia-driven physiological changes [1]. Researchers should select seocalcitol over calcitriol when the primary objective is to isolate VDR-mediated antiproliferative effects from calcium homeostasis disruption, particularly in long-term in vivo xenograft or syngeneic tumor models where calcitriol would induce hypercalcemia at effective antiproliferative doses.

Hepatocellular Carcinoma (HCC) Research: In Vitro, In Vivo, and Translational Studies

Seocalcitol is specifically indicated for HCC research applications. Its 10-fold higher hepatic accumulation relative to serum [1], combined with its established antiproliferative potency [2] and documented clinical activity including complete responses in advanced HCC patients , makes it the VDR agonist of choice for liver cancer investigations. Applications include: in vitro HCC cell line studies (Hep 3B, PLC/PRF/5, SKHEP-1), in vivo HCC xenograft models, and translational studies examining VDR-mediated differentiation and apoptosis pathways in hepatocytes. Calcitriol is not suitable as a substitute for these applications due to insufficient hepatic concentrations and lack of demonstrated HCC efficacy.

Breast Cancer Cell Line Studies Focused on VDR-Mediated Growth Inhibition and Autophagy

For research involving MCF-7 human breast cancer cells, seocalcitol demonstrates 60-fold greater growth inhibitory potency than calcitriol in vitro [1]. Additionally, seocalcitol induces autophagy in MCF-7 cells—a cellular process of increasing interest in cancer therapeutics [1]. Researchers investigating VDR-mediated autophagy pathways or seeking a high-potency VDR agonist for breast cancer cell proliferation assays should prioritize seocalcitol over calcitriol or other first-generation analogs that lack this quantitative potency advantage in this specific cell line.

Vitamin D Receptor Binding and Pharmacodynamic Studies Requiring High-Affinity Ligands

Seocalcitol binds to the vitamin D receptor with a Kd of 0.27 nM measured in human osteosarcoma MG-63 cells [1], establishing it as a high-affinity VDR ligand suitable for competitive binding assays, receptor occupancy studies, and structure-activity relationship (SAR) investigations. The availability of its VDR-ligand binding domain co-crystal structure with calcipotriol [2] further supports its use in molecular modeling and rational drug design efforts targeting the VDR ligand-binding pocket. Researchers conducting VDR pharmacodynamic studies where ligand affinity is a critical parameter should consider seocalcitol as a reference compound.

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